2-(4-Fluoro-3-methylbenzyl)-morpholine
Description
2-(4-Fluoro-3-methylbenzyl)-morpholine is a morpholine derivative featuring a benzyl substituent at the 2-position of the morpholine ring. The benzyl group is substituted with a fluorine atom at the para-position (4-) and a methyl group at the meta-position (3-). Morpholine derivatives are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H16FNO/c1-9-6-10(2-3-12(9)13)7-11-8-14-4-5-15-11/h2-3,6,11,14H,4-5,7-8H2,1H3 |
InChI Key |
FQWXFDHBUKUHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CNCCO2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-Fluoro-3-methylbenzyl)-morpholine with structurally related morpholine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Morpholine Derivatives
Structural and Electronic Effects
- Fluorine vs. Nitro Groups : The fluorine atom in this compound is electron-withdrawing but less polar than the nitro group in 4-(4-Nitrobenzyl)morpholine. Nitro groups increase reactivity in reduction or nucleophilic substitution reactions, making the latter compound a key intermediate in anticancer drug synthesis .
- Methyl vs. Methoxy Groups : The 3-methyl group in the target compound contributes to steric hindrance and lipophilicity, whereas methoxy groups (e.g., in 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine) enhance solubility via oxygen lone-pair interactions but may reduce metabolic stability due to demethylation pathways .
Physicochemical Properties
- Lipophilicity and Solubility: The trifluoromethyl group in 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine increases lipophilicity and metabolic resistance, whereas methoxy or aminomethyl groups improve aqueous solubility .
- Crystallinity and Stability : Halogenated derivatives (e.g., bromo-substituted compounds) exhibit distinct crystallographic profiles, as seen in 4-(4-Bromo-2-methoxybenzyl)morpholine, which may influence formulation stability .
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